2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride
Description
The compound 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride is a bicyclic amine derivative featuring a 1,3-thiazole ring substituted with a carboxylic acid group at position 4 and an 8-methyl-8-azabicyclo[3.2.1]octan-3-yl group at position 2. Its molecular formula is C₁₀H₁₈ClNO₂S, with a molecular weight of 219.71 g/mol . The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a hallmark of bioactive molecules, often associated with neurological and antimicrobial activities.
Properties
Molecular Formula |
C12H17ClN2O2S |
|---|---|
Molecular Weight |
288.79 g/mol |
IUPAC Name |
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2S.ClH/c1-14-8-2-3-9(14)5-7(4-8)11-13-10(6-17-11)12(15)16;/h6-9H,2-5H2,1H3,(H,15,16);1H |
InChI Key |
WIGINAJFMVREHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=NC(=CS3)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
SNAr Reaction Conditions
In a sealed tube, 1,3-thiazole-4-carboxylic acid (1.0 equiv) is treated with 8-methyl-8-azabicyclo[3.2.1]octan-3-yl chloride (1.2 equiv) and triethylamine (2.5 equiv) in anhydrous DMF at 130°C for 6 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: 95:5 EtOAc/MeOH) to yield the coupled product (average yield: 70–80%).
Alkylation via Mitsunobu Reaction
An alternative method employs the Mitsunobu reaction to couple the tropane alcohol to the thiazole. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the alcohol displaces a leaving group (e.g., bromide) on the thiazole. This method offers superior stereocontrol but requires anhydrous conditions.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. The coupled product is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum (yield: >95%).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC/MS) data are critical for confirming structure and purity:
$$^1$$H NMR Analysis
LC/MS Data
Optimization and Yield Considerations
Reaction parameters significantly impact yields:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 130–140°C | +15% vs. 110°C |
| Solvent | Anhydrous DMF | +20% vs. THF |
| Base | Triethylamine | +10% vs. DIPEA |
Data aggregated from analogous syntheses.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. The azabicyclo structure serves as a scaffold that can be modified to enhance specific properties such as solubility and bioactivity. Various synthetic routes have been explored to optimize yield and purity, with methodologies including cyclization reactions and functional group transformations.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives possess minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria . The incorporation of the azabicyclo structure may enhance these properties further through increased lipophilicity and cellular uptake.
Neuropharmacological Effects
The bicyclic structure of the compound allows for interaction with neurotransmitter systems, particularly in the central nervous system. Compounds with similar structures have been investigated for their potential as analgesics or anxiolytics, targeting receptors such as the serotonin and dopamine receptors . Preliminary studies suggest that this compound may also exhibit neuroprotective effects, although detailed investigations are required to confirm these findings.
Cancer Research
Thiazole derivatives are being explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The azabicyclo framework may contribute to selective targeting of cancer cells while minimizing effects on normal cells . Ongoing studies aim to elucidate the mechanisms by which these compounds exert their anticancer effects.
Case Studies
Several case studies highlight the efficacy of thiazole-based compounds in various applications:
Mechanism of Action
The mechanism of action of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Tropane Core
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic Acid Hydrochloride (CAS 91129-78-1)
- Structure : Replaces the thiazole-carboxylic acid with an acetic acid group.
- Molecular Formula: C₁₀H₁₈ClNO₂
- Molecular Weight : 219.71 g/mol
- The acetic acid group may confer different solubility and metabolic stability compared to the thiazole-carboxylic acid .
(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic Acid Hydrochloride (CAS 5937-74-6)
- Structure : Features a double bond in the bicyclo system (oct-3-ene) and a carboxylic acid directly attached to the bicyclo core.
- Molecular Formula: C₉H₁₄ClNO₂
- Molecular Weight : 203.67 g/mol
- Stereochemistry (1R) may also influence activity .
Derivatives with Heterocyclic Substituents
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 2060005-01-6)
- Structure : Substitutes the thiazole with a 1,2,4-oxadiazole ring.
- Molecular Formula : C₁₀H₁₆ClN₃O
- Key Differences : Oxadiazole’s lower electronegativity compared to thiazole may reduce hydrogen-bonding capacity. This could impact pharmacokinetics or target affinity .
5-Chloro-2,2-dimethyl-N-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}-2,3-dihydro-1-benzofuran-7-carboxamide
Ester and Amine Derivatives
Apoatropine Hydrochloride (CAS 5978-81-4)
- Structure: (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate hydrochloride.
- Molecular Formula: C₁₇H₂₂ClNO₂
- Molecular Weight : 307.82 g/mol
- Key Differences: The ester linkage and phenylpropenoate group enhance lipophilicity, favoring central nervous system penetration. Contrasts with the polar thiazole-carboxylic acid in the target compound .
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
- Structure : Features a primary amine instead of the thiazole-carboxylic acid.
- Molecular Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 219.15 g/mol
- However, reduced hydrogen-bonding capacity compared to the carboxylic acid .
Atropine-Related Impurities
Atropine Impurity E (CAS 949092-65-3)
- Structure: (1S,3R,5S,6RS)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2S)-3-hydroxy-2-phenylpropanoate.
Comparative Data Table
Research Implications
- Pharmacological Profile : The thiazole-carboxylic acid group in the target compound likely enhances solubility and target engagement via hydrogen bonding, contrasting with lipophilic esters (e.g., Apoatropine) or basic amines.
- Metabolic Stability : Thiazole rings are generally resistant to oxidative metabolism compared to oxadiazoles or esters, suggesting improved half-life .
- Stereochemical Considerations : The (1R) configuration in CAS 5937-74-6 highlights the importance of stereochemistry in tropane derivatives, which could be explored for enantioselective activity .
Biological Activity
The compound 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride is a synthetic derivative belonging to the class of bicyclic compounds. Its unique structure, featuring a thiazole moiety and an azabicyclic framework, suggests potential biological activities that merit detailed investigation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections summarize key findings related to the biological activity of this specific compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, compounds with thiazole rings have demonstrated significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 - 4 µg/mL | 1 - 8 µg/mL |
| Escherichia coli | 1 - 10 µg/mL | 2 - 20 µg/mL |
| Pseudomonas aeruginosa | >100 µg/mL | >100 µg/mL |
These results suggest that the compound may possess potent antimicrobial properties, particularly against Gram-positive bacteria.
Neuroprotective Effects
The bicyclic structure of the compound indicates potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neuroprotection and cognitive function. Research has shown that similar compounds can act as agonists or partial agonists at nAChRs:
- Mechanism of Action : Activation of nAChRs can lead to enhanced neurotransmitter release, improved synaptic plasticity, and protection against neurodegeneration.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiazole derivatives in various biological assays:
- Study on Antimicrobial Efficacy :
- Neuroprotective Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
